n-(4-Chloro-9h-fluoren-2-yl)acetamide
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Overview
Description
N-(4-Chloro-9H-fluoren-2-yl)acetamide: is an organic compound with the molecular formula C15H12ClNO . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a chloro substituent at the 4-position and an acetamide group at the 2-position of the fluorene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-9H-fluoren-2-yl)acetamide typically involves the acylation of 4-chloro-9H-fluoren-2-amine. One common method is the reaction of 4-chloro-9H-fluoren-2-amine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(4-Chloro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction Reactions: The acetamide group can be reduced to an amine under strong reducing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Various substituted fluorenes.
Oxidation: Fluorenone derivatives.
Reduction: Fluoren-2-ylamine derivatives.
Scientific Research Applications
Chemistry: N-(4-Chloro-9H-fluoren-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various fluorene-based compounds .
Biology and Medicine: Its structural features make it a candidate for the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of N-(4-Chloro-9H-fluoren-2-yl)acetamide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The chloro and acetamide groups may play a role in binding to these targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
- N-(4-Chlorophenyl)-9H-fluoren-9-imine
- N-(4-(benzyloxy)-2-methylbutan-2-yl)-9H-fluoren-2-amine
- N-2-Fluorenylacetamide
- Acetamide, N-9H-fluoren-2-yl-N-hydroxy-
Uniqueness: N-(4-Chloro-9H-fluoren-2-yl)acetamide is unique due to the presence of both a chloro substituent and an acetamide group on the fluorene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1785-13-3 |
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Molecular Formula |
C15H12ClNO |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
N-(4-chloro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H12ClNO/c1-9(18)17-12-7-11-6-10-4-2-3-5-13(10)15(11)14(16)8-12/h2-5,7-8H,6H2,1H3,(H,17,18) |
InChI Key |
AAZCQTVPDLDJEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C3=CC=CC=C3C2)C(=C1)Cl |
Origin of Product |
United States |
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